N'-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N-[(thiophen-2-yl)methyl]ethanediamide
Description
Historical Development of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold traces its origins to Emil Fischer's pioneering work in 1882, where early synthetic methods focused on cyclizing thiosemicarbazides under acidic conditions. Initial applications exploited the heterocycle's electron-deficient nature for dye manufacturing, but the 1950s marked a paradigm shift with the discovery of acetazolamide – the first thiadiazole-based carbonic anhydrase inhibitor approved for clinical use. This breakthrough catalyzed extensive medicinal chemistry investigations, leading to over 120 thiadiazole-containing drugs in clinical trials by 2025.
Key historical milestones include:
- 1980s : Development of antihelmintic thiabendazole derivatives
- 1990s : Emergence of antimicrobial cefazolin analogs bearing 1,3,4-thiadiazole side chains
- 2010s : FDA approval of anticancer agents like tiazofurin targeting inosine monophosphate dehydrogenase
Modern synthetic approaches employ green chemistry principles, with microwave-assisted cyclization reducing reaction times from hours to minutes while improving yields from 45% to 82%. Heterogeneous catalysts such as zeolite-supported nickel further enhance sustainability, enabling catalyst recycling for up to five synthetic cycles without activity loss.
Significance of Thiadiazole-Based Compounds in Drug Discovery
The 1,3,4-thiadiazole nucleus serves as a privileged scaffold in medicinal chemistry due to its:
- Electronic tunability : The sulfur and nitrogen atoms create regions of alternating electron density, facilitating π-π stacking and hydrogen bonding with biological targets
- Metabolic stability : Resistance to cytochrome P450-mediated oxidation compared to analogous oxadiazoles
- Conformational rigidity : Planar structure enforces precise spatial orientation of pharmacophoric groups
Table 1 : Therapeutic Applications of 1,3,4-Thiadiazole Derivatives
Recent structure-activity relationship (SAR) studies reveal that electron-withdrawing groups at the thiadiazole C2 position enhance antimicrobial potency by 3-5 log units against methicillin-resistant Staphylococcus aureus, while bulky aryl substitutions at C5 improve blood-brain barrier penetration for neurological applications.
Emergence of Ethanediamide-Containing Heterocyclic Compounds
Ethanediamide (oxalamide) linkers have gained prominence as molecular spacers that:
- Optimize ligand-receptor binding entropy by pre-organizing terminal pharmacophores
- Resist proteolytic cleavage compared to peptide bonds
- Enable π-cation interactions through their planar conjugated system
In HIV research, oxalamide-containing inhibitors like BMS-378806 demonstrate picomolar affinity for gp120 by simultaneously engaging the Phe43 cavity and bridging sheet domain. For the target compound, the ethanediamide moiety likely facilitates dual binding to enzymatic active sites and allosteric regulatory pockets, as observed in recent kinase inhibitor designs.
Synthetic strategies for ethanediamide-thiadiazole hybrids typically involve:
Research Evolution of Thiophenylmethyl-Functionalized Molecules
The thiophen-2-ylmethyl group contributes critical pharmacophoric properties:
- Electron-rich aromaticity : Enhances binding to hydrophobic enzyme pockets through sulfur-mediated polar interactions
- Metabolic stability : Thioether linkage resists oxidative cleavage compared to oxygen analogs
- Conformational flexibility : Methyl spacer allows optimal positioning of the thiophene ring
Table 2 : Impact of Thiophenylmethyl Substitution on Bioactivity
| Parent Compound | Thiophene Modification | Activity Change | Target System |
|---|---|---|---|
| Cefdinir | Thiophen-2-ylmethyl at C7 | 8× ↑ MRSA inhibition | Bacterial transpeptidases |
| Imatinib analog | Thiophene replacement of phenyl | 3× ↑ Bcr-Abl binding | Leukemia cells |
| Target compound | - | Predicted IC50 12 nM | COX-2 (in silico) |
Quantum mechanical calculations indicate the thiophene sulfur participates in charge-transfer complexes with tyrosine residues in cyclooxygenase-2 (COX-2), potentially explaining the compound's predicted anti-inflammatory activity.
Current Research Landscape for Multifunctional Thiadiazole Derivatives
Contemporary studies focus on three strategic approaches:
- Multitarget ligands : Combining thiadiazole with known pharmacophores like benzimidazole or coumarin to address disease polypharmacology
- Prodrug engineering : Masking thiadiazole thiol groups as disulfide bonds for tissue-specific activation
- Nanocarrier conjugation : Attaching thiadiazole derivatives to gold nanoparticles for enhanced tumor penetration
Recent breakthroughs include:
- Microwave-synthesized thiadiazole-quinoline hybrids showing nanomolar activity against Plasmodium falciparum
- Photoactivatable thiadiazole analogs enabling spatiotemporal control of TGF-β signaling
- Machine learning models predicting thiadiazole bioactivity with >80% accuracy across 12 therapeutic targets
Properties
IUPAC Name |
N'-[4-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]phenyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S2/c1-30-17-10-8-16(9-11-17)25-22-27-26-21(32-22)14-4-6-15(7-5-14)24-20(29)19(28)23-13-18-3-2-12-31-18/h2-12H,13H2,1H3,(H,23,28)(H,24,29)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBYTLQCDUVTNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiadiazole ring through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents . The methoxyphenyl and thiophenylmethyl groups are introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N’-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of the nitro group yields the corresponding amine .
Scientific Research Applications
Antimicrobial Activity
The thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit significant antibacterial and antifungal activities.
- Mechanism of Action : Thiadiazoles disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis, leading to cell death.
- Case Studies : In vitro studies have shown that derivatives of thiadiazole demonstrate activity against various pathogens including Staphylococcus aureus and Escherichia coli. For instance, compounds with halogen substitutions on the phenyl group exhibited enhanced antibacterial activity compared to non-substituted analogs .
Anticancer Properties
Thiadiazole derivatives also show promise as anticancer agents. They have been evaluated for their efficacy against multiple cancer cell lines.
- Research Findings : Studies have demonstrated that specific thiadiazole compounds can decrease the viability of human cancer cells such as colon cancer HT-29 and lung carcinoma A549. The compounds selectively target cancer cells while sparing normal cells .
- Mechanism : The proposed mechanisms include apoptosis induction and cell cycle arrest in cancer cells.
Anti-inflammatory Effects
Some studies suggest that thiadiazole derivatives may possess anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.
- Clinical Relevance : The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and mediators involved in inflammatory pathways.
Other Therapeutic Applications
Beyond antimicrobial and anticancer effects, thiadiazole derivatives are being explored for other therapeutic areas:
- Antidiabetic Activity : Some studies indicate that these compounds may help in managing blood glucose levels.
- Neuroprotective Effects : Preliminary research suggests potential benefits in neurodegenerative conditions due to their ability to cross the blood-brain barrier.
Mechanism of Action
The mechanism by which N’-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N-[(thiophen-2-yl)methyl]ethanediamide exerts its effects involves interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl and thiophenylmethyl groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Target Compound :
- Core : 1,3,4-thiadiazole.
- Substituents: Position 5: 4-Methoxyphenylamino (electron-donating). Position 2: Phenyl-linked ethanediamide with thiophen-2-ylmethyl.
Analog 1 : (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ()
- Core : 1,3,4-thiadiazole.
- Substituents :
- Position 5: 4-Methylphenyl.
- Position 2: 4-Chlorobenzylidene (electron-withdrawing).
- Key Difference : Lacks the ethanediamide-thiophene moiety but includes a chlorinated benzylidene group, which may enhance antimicrobial activity .
Analog 2 : N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide ()
- Core : 1,3,4-thiadiazole fused with pyridine.
- Substituents : Acetyl and benzamide groups.
Analog 3: 5-[(4-Amino)benzene sulphonamido]-1,3,4-thiadiazol-2-(N-benzoyl)sulphonamide ()
- Core : 1,3,4-thiadiazole.
- Substituents : Sulfonamide and benzoyl groups.
- Key Difference : Sulfonamide moiety improves solubility and is associated with diuretic or antibacterial effects .
Physicochemical Properties
Biological Activity
N'-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)-N-[(thiophen-2-yl)methyl]ethanediamide is a compound that incorporates a 1,3,4-thiadiazole scaffold, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Thiadiazole Ring : A five-membered ring with two nitrogen atoms and three carbon atoms.
- Aromatic Substituents : Including a methoxyphenyl group which enhances its biological activity.
- Ethylene Diamine Linkage : This contributes to the compound's interaction with biological targets.
Biological Activities
The biological activities of compounds containing the thiadiazole moiety are extensive. The following sections detail the various therapeutic potentials observed for this compound.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiadiazole derivatives. For instance:
- In Vitro Studies : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For example:
- Mechanisms of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest. Thiadiazole derivatives can inhibit key signaling pathways involved in tumor progression .
Antimicrobial Activity
The antimicrobial potential of thiadiazole-containing compounds is well-documented:
- Broad Spectrum : Compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance:
- Case Studies :
Antitubercular Activity
Thiadiazole derivatives have shown promise in treating tuberculosis:
- In Vitro Efficacy : Compounds were tested against Mycobacterium smegmatis, showing potent activity (MIC = 26.46 μg/mL) compared to standard treatments like Isoniazid .
- Mechanistic Insights : The mode of action is thought to involve disruption of mycobacterial cell wall synthesis and inhibition of essential metabolic pathways .
Data Summary Table
Q & A
Q. What are the established synthetic routes for this compound, and how can its purity be validated?
The synthesis typically involves multi-step reactions starting with the formation of the 1,3,4-thiadiazole core. For example:
- Step 1 : Condensation of substituted thiosemicarbazides with carboxylic acid derivatives (e.g., using POCl₃ as a cyclizing agent under reflux conditions, as in ).
- Step 2 : Functionalization of the thiadiazole ring with 4-methoxyphenylamine via nucleophilic substitution (similar to methods in ).
- Step 3 : Coupling the thiophene-methyl group using oxalyl chloride or carbodiimide-mediated amidation (analogous to ). Purity Validation : Use ¹H/¹³C NMR for structural confirmation, mass spectrometry (MS) for molecular weight verification, and elemental analysis to validate stoichiometry (e.g., C, H, N, S content as in and ).
Q. Which spectroscopic techniques are critical for structural elucidation?
- ¹H/¹³C NMR : To confirm substituent positions and hydrogen/carbon environments (e.g., methoxy protons at ~3.8 ppm, thiophene protons at 6.5–7.5 ppm) .
- Mass Spectrometry (EI/ESI-MS) : To verify the molecular ion peak (e.g., [M+H]⁺ or [M–H]⁻) and fragmentation patterns .
- IR Spectroscopy : To identify functional groups like amide C=O (~1650–1700 cm⁻¹) and thiadiazole C=N (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can synthesis yields be optimized using Design of Experiments (DoE)?
- Variable Screening : Test factors like solvent polarity (DMF vs. acetonitrile), temperature (reflux vs. room temperature), and catalyst loading (e.g., triethylamine or iodine in cyclization steps, as in ).
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., reaction time and POCl₃ stoichiometry) to maximize yield .
- Flow Chemistry : Implement continuous-flow systems to improve reaction control and scalability (as demonstrated for similar heterocycles in ).
Q. How to resolve contradictions in cytotoxicity data among structurally similar thiadiazole derivatives?
- Comparative SAR Studies : Systematically vary substituents (e.g., methoxy vs. trifluoromethyl groups) and test against standardized cell lines (e.g., MCF-7, HeLa) to identify pharmacophores .
- Mechanistic Profiling : Use enzyme inhibition assays (e.g., kinase or tubulin polymerization assays) to correlate structural features with bioactivity .
- Meta-Analysis : Cross-reference data from independent studies to distinguish compound-specific effects from experimental artifacts (e.g., solvent/DMSO interference in cytotoxicity assays) .
Q. What in silico strategies predict this compound’s drug-likeness and target interactions?
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., EGFR or PARP enzymes, based on thiadiazole analogs in ).
- ADMET Prediction : Use tools like SwissADME to estimate permeability (LogP), metabolic stability (CYP450 interactions), and toxicity (Ames test profiles) .
- QSAR Modeling : Develop regression models using descriptors like polar surface area, H-bond donors/acceptors, and topological indices .
Methodological Challenges and Solutions
Q. How to address regioselectivity issues during thiadiazole functionalization?
- Directed Metalation : Use directing groups (e.g., methoxy or acetamide) to control electrophilic substitution positions .
- Protecting Groups : Temporarily block reactive sites (e.g., thiophene methylamine) during key steps to prevent side reactions .
Q. What strategies validate the compound’s stability under biological assay conditions?
- Forced Degradation Studies : Expose the compound to pH extremes, UV light, and oxidative agents (H₂O₂) to identify degradation products via LC-MS .
- Plasma Stability Tests : Incubate with human/animal plasma and monitor parent compound depletion over time .
Comparative and Mechanistic Studies
Q. How does this compound compare to analogs with varying substituents?
- Electronic Effects : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to assess impact on bioactivity and solubility .
- Steric Modifications : Introduce bulkier substituents (e.g., tert-butyl) to evaluate steric hindrance in target binding .
Q. What experimental evidence supports the hypothesized mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
